Ethyl 4-(diethylamino)-3-iodobenzoate
Description
Structure
2D Structure
Properties
CAS No. |
1131614-74-8 |
|---|---|
Molecular Formula |
C13H18INO2 |
Molecular Weight |
347.19 g/mol |
IUPAC Name |
ethyl 4-(diethylamino)-3-iodobenzoate |
InChI |
InChI=1S/C13H18INO2/c1-4-15(5-2)12-8-7-10(9-11(12)14)13(16)17-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
VDPDKKFJOLCFDO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C=C(C=C1)C(=O)OCC)I |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C(=O)OCC)I |
Origin of Product |
United States |
Nomenclature and Advanced Structural Elucidation
Systematic IUPAC Nomenclature of Ethyl 4-(diethylamino)-3-iodobenzoate
The structure of the compound consists of a benzoate (B1203000) parent structure. The benzene (B151609) ring is substituted at position 1 with an ethyl ester group, at position 4 with a diethylamino group, and at position 3 with an iodine atom. Following the International Union of Pure and Applied Chemistry (IUPAC) rules for nomenclature, the substituents are listed alphabetically. Therefore, the systematic name for the compound is This compound .
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and electronic environments.
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The ethyl ester group would present a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The diethylamino group would similarly show a quartet for the methylene protons (-N-CH₂-) and a triplet for the methyl protons (-CH₃). The aromatic region would display three signals corresponding to the protons on the substituted benzene ring. Due to the electronic effects of the substituents, the proton ortho to the ester group (H-2) would be the most deshielded, followed by the proton adjacent to the iodine (H-6). The proton between the two electron-donating groups (H-5) would be the most shielded.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Ar-H2 | ~7.9 - 8.1 | d | 1H |
| Ar-H6 | ~7.7 - 7.9 | dd | 1H |
| Ar-H5 | ~6.8 - 7.0 | d | 1H |
| Ester -OCH₂- | ~4.3 - 4.4 | q | 2H |
| Amine -NCH₂- | ~3.4 - 3.6 | q | 4H |
| Ester -CH₃ | ~1.3 - 1.4 | t | 3H |
d = doublet, dd = doublet of doublets, q = quartet, t = triplet
¹³C NMR: The ¹³C NMR spectrum is expected to show 11 distinct signals, as two pairs of carbons (the two methyls and two methylenes of the diethylamino group) are equivalent. The carbonyl carbon of the ester would appear furthest downfield. The aromatic carbons would have their chemical shifts influenced by the attached groups; the carbon bearing the iodine (C-3) is heavily influenced by the heavy atom effect, while the carbon attached to the nitrogen (C-4) is shifted upfield due to its electron-donating character.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~166 |
| C-4 | ~150 |
| C-2 | ~135 |
| C-6 | ~132 |
| C-1 | ~122 |
| C-5 | ~112 |
| C-3 | ~95 |
| Ester -OCH₂- | ~61 |
| Amine -NCH₂- | ~45 |
| Ester -CH₃ | ~14 |
2D-NMR: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be essential to confirm the structural assignment.
COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and methyl protons of the ethyl ester and diethylamino groups, respectively. It would also show the correlation between adjacent aromatic protons H-5 and H-6.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption from the ester carbonyl (C=O) stretch. Other key signals would include C-H stretches from the aromatic and aliphatic portions, C-O and C-N stretches, and aromatic C=C bending vibrations. The C-I stretch would appear in the far-infrared region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric aromatic ring stretching and the C-I bond, being relatively non-polar, would be expected to show strong signals in the Raman spectrum.
Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibration Type |
|---|---|---|---|
| Aromatic C-H | 3100 - 3000 | 3100 - 3000 | Stretch |
| Aliphatic C-H | 3000 - 2850 | 3000 - 2850 | Stretch |
| Ester C=O | 1725 - 1705 | 1725 - 1705 | Stretch |
| Aromatic C=C | 1610 - 1580 | 1610 - 1580 | Stretch |
| Ester C-O | 1300 - 1200 | Weak | Stretch |
| Amine C-N | 1350 - 1250 | Moderate | Stretch |
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring, which is extensively conjugated. The presence of the powerful electron-donating diethylamino group (an auxochrome) and its conjugation with the carbonyl group is expected to cause a significant red-shift (bathochromic shift) of the π→π* transition, leading to strong absorption in the UVA range. A second, weaker absorption band corresponding to the n→π* transition of the carbonyl group may also be observed. Based on data for the closely related Ethyl 4-(dimethylamino)benzoate, which has a maximum absorption (λmax) at 310 nm in ethanol (B145695), a similar λmax is predicted for the title compound. photochemcad.comomlc.org
Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of fragmentation patterns. The compound has a calculated average mass of 347.196 g/mol and a monoisotopic mass of 347.03822 Da. epa.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 347. Key fragmentation pathways would likely include:
α-cleavage: Loss of a methyl radical (•CH₃) from one of the ethyl groups on the nitrogen atom to form a stable iminium ion.
Loss of an ethyl group: Cleavage of an ethyl radical (•C₂H₅) from the nitrogen.
Loss of ethoxy group: Cleavage of the ethoxy radical (•OC₂H₅) from the ester, resulting in an acylium ion.
Loss of iodine: Cleavage of the iodine atom (•I).
Predicted Mass Spectrometry Fragments
| m/z | Identity |
|---|---|
| 347 | [M]⁺˙ (Molecular Ion) |
| 332 | [M - CH₃]⁺ |
| 318 | [M - C₂H₅]⁺ |
| 302 | [M - OC₂H₅]⁺ |
Crystallographic Analysis and Solid-State Structure Determination
While no published crystal structure exists for this compound, single-crystal X-ray diffraction is the definitive method for determining its solid-state structure. This technique would provide precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated.
Analysis of the closely related compound, Ethyl 4-(dimethylamino)benzoate, reveals that the molecule is essentially planar and that molecules are linked into chains by weak C-H···O hydrogen bonds in the solid state. researchgate.net A similar analysis for this compound would likely reveal the planarity of the benzene ring and ester group. It would also elucidate the conformation of the diethylamino group and detail the intermolecular interactions, such as hydrogen bonds or halogen bonds involving the iodine atom, which govern the crystal packing.
Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Packing
As of the latest literature review, specific single-crystal X-ray diffraction data for this compound is not publicly available. This technique would be instrumental in determining the precise bond lengths, bond angles, and torsion angles of the molecule. Such data would reveal the planarity of the benzene ring, the orientation of the diethylamino and ethyl ester groups relative to the ring, and the conformation of the ethyl chains.
Furthermore, SC-XRD analysis would elucidate the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the long-range translational symmetry of the crystal lattice. The packing arrangement of the molecules in the crystal, including any potential polymorphism, would also be determined.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₈INO₂ |
| Formula Weight | 347.19 g/mol |
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
| Z | - |
| Density (calculated) (g/cm³) | - |
Note: This table represents a template for data that would be obtained from SC-XRD analysis. Currently, no experimental data has been published.
Hirshfeld Surface Analysis for Intermolecular Interactions
In the absence of experimental crystallographic data for this compound, a Hirshfeld surface analysis cannot be performed. This computational method, which is contingent on prior knowledge of the crystal structure, is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.
Table 2: Anticipated Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Expected Contribution (%) |
|---|---|
| H···H | - |
| C···H/H···C | - |
| O···H/H···O | - |
| I···H/H···I | - |
| N···H/H···N | - |
| Other | - |
Note: The contributions are hypothetical and await experimental data for validation.
Void Analysis in Crystal Structures
Void analysis is a critical aspect of crystal engineering, providing information about the empty spaces within a crystal lattice. This analysis, which also requires the crystal structure data from SC-XRD, can reveal the presence of channels or cavities that could potentially accommodate guest molecules or influence the material's physical properties. The size, shape, and distribution of these voids are important for applications such as gas storage and separation. Given the irregular shape of the this compound molecule, it is plausible that its crystal packing could result in the formation of interstitial voids. However, without experimental data, the volume and nature of these voids remain speculative.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Synthetic Methodologies and Strategies
Direct Synthesis Approaches for Ethyl 4-(diethylamino)-3-iodobenzoate
Direct synthesis strategies involve the introduction of the diethylamino group, the iodine atom, or the ethyl ester moiety onto a pre-existing benzene (B151609) ring that already contains the other necessary substituents.
Amination of Substituted Iodobenzoates
The introduction of the diethylamino group onto an iodobenzoate precursor is a key synthetic strategy. This is often accomplished via modern cross-coupling reactions or nucleophilic aromatic substitution. The Buchwald-Hartwig amination has become a fundamental tool for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl halides with amines. rug.nl For the synthesis of this compound, a suitable precursor would be an ethyl benzoate (B1203000) derivative with a leaving group at the C-4 position and an iodine atom at the C-3 position, such as Ethyl 4-fluoro-3-iodobenzoate.
The reaction proceeds by nucleophilic aromatic substitution, where the highly nucleophilic diethylamine (B46881) displaces the fluorine atom, which is activated by the electron-withdrawing carboxylate group.
Reaction Scheme: Starting Material: Ethyl 4-fluoro-3-iodobenzoate Reagent: Diethylamine Conditions: Typically heated in a polar aprotic solvent like DMSO or DMF.
Alternatively, the Buchwald-Hartwig amination can be employed, which is particularly useful for less reactive aryl halides. nih.gov This method uses a palladium catalyst with specialized phosphine (B1218219) ligands to facilitate the coupling of an aryl halide with an amine. wikipedia.orgrsc.org
| Catalyst System Component | Example | Role |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Source of catalytic Palladium(0) |
| Ligand | XPhos, RuPhos, or other biaryl phosphines | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | NaOt-Bu (Sodium tert-butoxide), Cs₂CO₃ (Cesium carbonate) | Activates the amine and facilitates the reductive elimination step |
| Solvent | Toluene, Dioxane | Non-polar aprotic solvent |
Iodination of Substituted Aminobenzoates
An alternative direct approach is the electrophilic iodination of an Ethyl 4-(diethylamino)benzoate precursor. The diethylamino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked by the ethyl benzoate group, iodination is directed to the ortho position (C-3).
Various iodinating reagents can be employed for this transformation. The choice of reagent and conditions can influence the yield and selectivity of the reaction.
Common Iodinating Reagents:
Iodine monochloride (ICl): A reactive electrophilic iodine source.
N-Iodosuccinimide (NIS): A mild and easy-to-handle iodinating agent, often used with an acid catalyst.
Iodine (I₂) and an oxidizing agent: A mixture such as I₂ with hydrogen peroxide (H₂O₂) or nitric acid can generate an electrophilic iodine species in situ.
The reaction is typically carried out in a solvent like acetic acid, methanol (B129727), or a chlorinated solvent at room temperature or with gentle heating.
| Reagent | Typical Conditions |
| I₂ / H₂O₂ | Acetic acid, room temperature |
| N-Iodosuccinimide (NIS) | Acetonitrile, trifluoroacetic acid, 0 °C to room temp. |
| Iodine Monochloride (ICl) | Dichloromethane, 0 °C |
Esterification Routes to the Benzoate Moiety
This approach involves the synthesis of the corresponding carboxylic acid, 4-(diethylamino)-3-iodobenzoic acid, followed by its esterification to yield the final ethyl ester product. Several standard esterification methods are applicable. iajpr.com
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.com The reaction is reversible and is typically driven to completion by removing the water formed, often by azeotropic distillation. google.com
Reaction with Thionyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride intermediate by treatment with thionyl chloride (SOCl₂). prepchem.com The resulting 4-(diethylamino)-3-iodobenzoyl chloride is then reacted with ethanol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.
Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate the carboxylic acid. orgsyn.org This method is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and is performed under mild, neutral conditions at room temperature. orgsyn.org This approach is particularly suitable for substrates that are sensitive to acidic or harsh conditions.
| Method | Reagents | Typical Conditions |
| Fischer Esterification | Ethanol, H₂SO₄ (catalytic) | Reflux |
| Acyl Chloride Formation | SOCl₂, then Ethanol, Pyridine | 0 °C to room temperature |
| DCC/DMAP Coupling | DCC, DMAP, Ethanol | Dichloromethane, room temperature |
Precursor-Based Synthetic Pathways
These synthetic routes involve multiple steps starting from more readily available precursors and modifying the functional groups sequentially to arrive at the target molecule.
Synthesis from Methyl 4-amino-3-iodobenzoate Derivatives
This pathway begins with Methyl 4-amino-3-iodobenzoate, which is commercially available. The synthesis involves two main transformations: N-alkylation of the primary amino group and conversion of the methyl ester to an ethyl ester.
Step 1: N-Alkylation The primary amino group of Methyl 4-amino-3-iodobenzoate needs to be converted to a diethylamino group. This can be achieved through several methods:
Direct Alkylation: Reaction with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. This method can sometimes lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts.
Reductive Amination: A two-step, one-pot reaction with acetaldehyde (B116499) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method offers better control and typically provides higher yields of the desired secondary amine. The process is repeated to add the second ethyl group.
Step 2: Transesterification Once the diethylamino group is in place, the methyl ester (Mthis compound) is converted to the ethyl ester. This is typically accomplished by heating the methyl ester in an excess of ethanol with either an acid catalyst (like H₂SO₄) or a base catalyst (like sodium ethoxide). The equilibrium is driven towards the ethyl ester product by the large excess of ethanol.
| Transformation | Reagents | Intermediate Product |
| N-Alkylation | Acetaldehyde, NaBH(OAc)₃ | Mthis compound |
| Transesterification | Ethanol, H₂SO₄ (catalytic) | This compound |
Transformation from Related Anilines and Benzoic Acid Derivatives
Building the molecule from simpler, functionalized precursors is a common and versatile strategy. A highly efficient route starts from 4-fluoro-3-iodobenzoic acid. nih.gov
Synthetic Sequence:
Esterification: The starting acid, 4-fluoro-3-iodobenzoic acid, is first converted to its ethyl ester, Ethyl 4-fluoro-3-iodobenzoate. This can be achieved using standard esterification methods as described in section 3.1.3, for instance, by refluxing in ethanol with a catalytic amount of sulfuric acid. globalscientificjournal.com
Nucleophilic Aromatic Substitution (SNAr): The resulting ester is then subjected to a nucleophilic aromatic substitution reaction with diethylamine. The fluorine atom at the C-4 position is activated towards substitution by the electron-withdrawing ester group at C-1. The reaction is typically performed by heating the Ethyl 4-fluoro-3-iodobenzoate with an excess of diethylamine in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). This step introduces the diethylamino group to yield the final product, this compound.
This pathway is often favored due to the high efficiency and selectivity of the SNAr reaction on activated fluoro-aromatic compounds.
| Step | Starting Material | Reagents | Product |
| 1. Esterification | 4-Fluoro-3-iodobenzoic acid | Ethanol, H₂SO₄ | Ethyl 4-fluoro-3-iodobenzoate |
| 2. SNAr | Ethyl 4-fluoro-3-iodobenzoate | Diethylamine, DMSO | This compound |
Strategies for Introducing the Diethylamino Group
The introduction of a diethylamino group onto an aromatic ring can be achieved through several synthetic routes. A prominent and widely utilized method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org In a potential synthesis of the target molecule, this could involve the reaction of a suitably substituted ethyl 4-halobenzoate with diethylamine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often enhancing the reaction rate and yield. nih.gov
Another strategy involves the reductive amination of a carbonyl compound. However, for an aromatic system, this is less direct and would require the initial presence of a suitable precursor that can be converted to an amino group, which is then subsequently alkylated.
Finally, classical nucleophilic aromatic substitution (SNAr) could be considered if the aromatic ring is sufficiently activated by electron-withdrawing groups. However, for a typical benzoate substrate, the conditions required for SNAr with diethylamine are often harsh and may lead to side reactions.
Methodologies for Regioselective Iodination
The regioselective introduction of an iodine atom onto an aromatic ring is a key step in the synthesis of this compound. The directing effects of the existing substituents on the ethyl benzoate ring play a crucial role in determining the position of iodination. The diethylamino group is a strong activating group and an ortho-, para-director. Therefore, direct iodination of ethyl 4-(diethylamino)benzoate would be expected to yield substitution at the ortho position (position 3) relative to the diethylamino group.
Various reagents can be employed for electrophilic iodination. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent, often used in the presence of an acid catalyst. nih.gov Another common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate a more electrophilic iodine species. mdpi.comacs.org The choice of solvent and reaction conditions can significantly influence the regioselectivity and yield of the iodination reaction. acs.org
For substrates that are less reactive or where regioselectivity is difficult to control, directed ortho-metalation followed by reaction with an iodine source is a powerful strategy. However, for an activated substrate like ethyl 4-(diethylamino)benzoate, direct electrophilic iodination is generally the more straightforward approach.
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of substituted benzoates like this compound can benefit significantly from various catalytic methodologies.
Palladium-Catalyzed Coupling Reactions in Benzoate Synthesis
Palladium catalysis is a cornerstone of cross-coupling chemistry and is highly relevant to the synthesis of substituted benzoates. As mentioned, the Buchwald-Hartwig amination is a key palladium-catalyzed reaction for the formation of the C-N bond. wikipedia.org This reaction has been successfully applied to the synthesis of a variety of substituted anilines and their derivatives. bohrium.comgoogle.com For instance, the coupling of aryl halides with amines using palladium catalysts and specialized phosphine ligands like X-Phos allows for the efficient synthesis of N-aryl compounds. beilstein-journals.org
Furthermore, palladium catalysts are also employed in carbonylation reactions to introduce the ester functionality. While likely not the primary route to the ethyl benzoate core of the target molecule, it highlights the versatility of palladium in functionalizing aromatic rings. The synthesis of 2-substituted benzothiazoles has been achieved via a palladium-catalyzed C-H functionalization/intramolecular C-S bond formation process, demonstrating the power of palladium to mediate complex transformations on substituted aromatic systems. researchgate.net
| Reaction Type | Catalyst System (Example) | Substrates | Key Features |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / X-Phos | Aryl halide, Amine | Efficient C-N bond formation, broad scope. beilstein-journals.org |
| C-H Functionalization | Pd(II) / Cu(I) | Thiobenzanilides | Direct functionalization of C-H bonds. researchgate.net |
Copper-Catalyzed Transformations for Substituted Benzoates
Copper catalysis offers a cost-effective and often complementary approach to palladium-catalyzed reactions. Copper-catalyzed methods have been particularly useful for C-N and C-X (X = halogen) bond formation. For instance, copper-catalyzed ortho-halogenation of protected anilines has been developed, offering excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.orgrsc.org This methodology could be relevant for the iodination step in the synthesis of the target molecule, potentially offering an alternative to direct electrophilic iodination.
Copper halides themselves can be used for the direct halogenation of unprotected anilines in ionic liquids, providing high yields and regioselectivity for para-substitution. beilstein-journals.org While the target molecule requires ortho-iodination, this highlights the utility of copper in activating halogens for aromatic substitution. Furthermore, copper-catalyzed halogenation of anilines containing a removable N-(2-pyridyl)sulfonyl auxiliary has been shown to be an effective method for preparing o-chloro/bromoanilines. nih.govbeilstein-journals.org This directing group strategy could potentially be adapted for iodination.
| Reaction Type | Catalyst/Reagent | Substrates | Key Features |
| ortho-Halogenation | Cu(II) halide | Protected anilines | High ortho-regioselectivity, aerobic conditions. rsc.orgrsc.org |
| Direct Halogenation | CuCl₂ or CuBr₂ | Unprotected anilines | High yield, para-selectivity in ionic liquids. beilstein-journals.org |
| Directed Halogenation | Copper catalyst | Anilines with directing group | Synthesis of ortho-haloanilines. nih.govbeilstein-journals.org |
Electrochemical Synthesis Methods for Related Compounds
Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. In the context of synthesizing halogenated aromatic compounds, electrochemical iodination has emerged as a promising approach. nih.govdntb.gov.ua This method typically involves the in-situ generation of an iodinating agent from a simple iodide source, such as potassium iodide, through anodic oxidation. This avoids the need for potentially hazardous and expensive iodinating reagents.
The electrochemical iodination of electron-deficient arenes, such as ethyl benzoate, has been reported. researchgate.net While the target molecule contains a strongly electron-donating group, the principles of electrochemical halogenation could potentially be adapted. The key would be to control the electrode potential to achieve selective oxidation of the iodide source without undesired oxidation of the aromatic substrate. The electrochemical approach offers the potential for high atom economy and reduced waste generation. nih.gov
| Method | Iodine Source | Key Advantage |
| Anodic Iodination | KI | In-situ generation of iodinating agent, avoids hazardous reagents. nih.gov |
| Electrochemical Iodination | Bu₄NI | Applicable to electron-deficient arenes. researchgate.net |
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly important in the design of synthetic routes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. In the context of synthesizing this compound, several green chemistry considerations can be made.
The use of catalytic methods, such as the palladium- and copper-catalyzed reactions discussed, is inherently greener than stoichiometric approaches as it reduces the amount of waste generated. nih.gov Furthermore, developing syntheses that proceed in environmentally benign solvents, or even in the absence of a solvent, is a key goal. beilstein-journals.org For instance, the development of methods for the synthesis of substituted anilines from isatoic anhydride-8-amide represents a straightforward and efficient approach at room temperature. nih.gov
Electrochemical methods, as described in the previous section, are also considered green as they use electricity as a "reagent," reducing the need for chemical oxidants or reductants. nih.gov The development of synthetic methods that utilize renewable starting materials and minimize the number of synthetic steps also aligns with the principles of green chemistry.
Chemical Reactivity and Transformations
Reactivity of the Aryl Iodide Moiety
The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, making the aryl iodide moiety a versatile handle for a variety of synthetic transformations.
The aryl iodide group of Ethyl 4-(diethylamino)-3-iodobenzoate is an excellent electrophile for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. libretexts.orgorganic-chemistry.org
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne would proceed under these conditions to yield a 3-alkynyl-4-(diethylamino)benzoate derivative. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base) and subsequent reductive elimination to give the final product. wikipedia.org Copper-free protocols have also been developed. nih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orgyoutube.com this compound can be coupled with various aryl- or vinylboronic acids in the presence of a palladium catalyst and a base. The generally accepted mechanism involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the organoboron species (activated by the base), and reductive elimination to form the biaryl or vinyl-aryl product and regenerate the Pd(0) catalyst. libretexts.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netwikipedia.org This reaction is noted for its high functional group tolerance. The aryl iodide of the title compound can react with an organozinc reagent to form a new carbon-carbon bond. While no specific Negishi coupling of this compound is documented in the provided results, a kinetic study on the closely related Ethyl 4-iodobenzoate provides insight into typical reaction conditions. uni-muenchen.de
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|---|
| Negishi Coupling | Ethyl 4-iodobenzoate | BuZnBr·LiBr | Pd(OAc)₂, S-PHOS | THF | Room Temp, 12 h | Ethyl 4-butylbenzoate | uni-muenchen.de |
Reductive dehalogenation, specifically deiodination, involves the removal of the iodine atom from the aromatic ring and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), or treatment with hydride reagents. In biological systems, enzymes known as deiodinases or dehalogenases catalyze the reductive elimination of halogens from aromatic rings, a process crucial for thyroid hormone metabolism. nih.govnih.gov For synthetic purposes, this reaction can be useful for removing an iodine atom after it has served its purpose as a directing group or a site for other reactions.
The aryl iodide functionality is a key site for introducing iodine radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) into molecules for applications in medical imaging, such as Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov This is typically accomplished through a halogen exchange reaction, where the stable ¹²⁷I atom is swapped for a radioactive isotope. nih.govacs.org
These reactions are often driven by heating the aryl iodide precursor with a radioactive iodide salt (e.g., Na[¹²³I]). acs.org The efficiency of the exchange can be low, and to improve yields and shorten reaction times, catalysts are frequently employed. nih.govacs.org
| Precursor Type | Radioisotope Source | Catalyst/Promoter | Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Aryl Iodide | Na[I] | Copper(I) or (II) salts (e.g., CuSO₄) | High temperature (neat or in solution) | Promotes exchange; separation of product from precursor can be challenging. | nih.govacs.org |
| Aryl Bromide | Na[I] | Nickel(0) complexes | Milder conditions | Allows preparation from more readily available bromo-precursors. | acs.org |
Note: [I] represents a radioisotope of iodine.
Reactivity of the Diethylamino Group
The nitrogen atom of the diethylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. It is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked, it strongly activates the ortho position (adjacent to the iodine).
As a secondary amine derivative, the nitrogen atom of the diethylamino group can act as a nucleophile.
N-Acylation: This is a fundamental reaction where an acyl group is introduced to the amine. orientjchem.org It is typically achieved by reacting the amine with an acylating agent like an acyl chloride or an acid anhydride. nih.govyoutube.com The reaction converts the amine into an amide. This transformation can be used to modify the electronic properties of the molecule or as a protective strategy in multi-step syntheses. orientjchem.org A variety of catalysts, including Lewis acids, can facilitate this reaction, though some can proceed under catalyst-free conditions. orientjchem.orgnih.gov
N-Alkylation: The nitrogen can also be alkylated using alkylating agents like alkyl halides. This would convert the tertiary amine into a quaternary ammonium (B1175870) salt. This modification would drastically change the properties of the molecule, introducing a permanent positive charge and increasing its water solubility.
Proton-Coupled Electron Transfer (PCET) encompasses reactions where both an electron and a proton are transferred. nih.govnih.gov These processes can occur via stepwise pathways (electron transfer followed by proton transfer, or vice versa) or through a concerted mechanism where both particles move in a single kinetic step. nih.gov
The diethylamino group can play a significant role in PCET reactions. As a potent electron-donating group, it can stabilize the formation of a radical cation on the aromatic ring. In a stepwise PCET mechanism involving oxidation, the initial step could be the removal of an electron from the π-system of the benzene (B151609) ring, which is facilitated by the electron-donating diethylamino group. The resulting radical cation intermediate would be stabilized by resonance involving the nitrogen lone pair. The subsequent transfer of a proton from another site on the molecule or from a solvent molecule would complete the process. The balance between the driving forces for electron transfer and proton transfer is critical for determining whether the mechanism is stepwise or concerted. rsc.org
Reactivity of the Ester Functional Group
The ethyl ester group is a primary site for nucleophilic acyl substitution reactions. The reactivity of the carbonyl carbon is influenced by the electronic effects of the substituents on the aromatic ring. The strongly electron-donating diethylamino group at the para-position increases electron density on the carbonyl carbon, potentially reducing its electrophilicity towards nucleophiles compared to unsubstituted or electron-withdrawn benzoates.
Hydrolysis:
The cleavage of the ester linkage in this compound to yield 4-(diethylamino)-3-iodobenzoic acid and ethanol (B145695) is known as hydrolysis. This reaction can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk
Under acidic conditions, the reaction is reversible and typically requires heating with an excess of water in the presence of a strong acid catalyst, such as hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org The equilibrium nature of the reaction means that it may not proceed to completion. chemguide.co.uk
Basic hydrolysis, or saponification, is generally a more effective method for complete ester cleavage. chemguide.co.uk This reaction is carried out by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The reaction is irreversible because the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol by-product. libretexts.orgchemguide.co.uk The 4-(diethylamino)-3-iodobenzoic acid can then be obtained by acidification of the carboxylate salt. chemguide.co.uk
The presence of the ortho-iodo substituent may introduce steric hindrance, potentially slowing the rate of hydrolysis compared to unhindered esters. Conversely, the electron-donating diethylamino group could modulate the reaction kinetics.
Transesterification:
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. nih.gov This transformation is typically catalyzed by either an acid or a base and is an equilibrium process. nih.gov Driving the reaction to completion often involves using a large excess of the new alcohol or removing one of the products. nih.gov For instance, reacting this compound with methanol (B129727) in the presence of a suitable catalyst would yield Mthis compound and ethanol. Various catalysts, including boric acid and N-heterocyclic carbenes, have been shown to be effective for the transesterification of β-keto esters, and similar principles could apply here. nih.gov
| Reaction | Reagents and Conditions | Products |
| Acid-Catalyzed Hydrolysis | Excess H₂O, Strong Acid (e.g., HCl, H₂SO₄), Heat | 4-(diethylamino)-3-iodobenzoic acid + Ethanol |
| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH), H₂O, Heat | Sodium or Potassium 4-(diethylamino)-3-iodobenzoate + Ethanol |
| Transesterification | Alcohol (R'OH), Acid or Base Catalyst, Heat | This compound + Ethanol |
The carbonyl group of the ester can undergo reduction to an alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required to reduce an ester to a primary alcohol. Treatment of this compound with LiAlH₄ in an anhydrous ether solvent would be expected to yield (4-(diethylamino)-3-iodophenyl)methanol. Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. harvard.edu
Reactions with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can also transform the carbonyl group. These strong nucleophiles add to the carbonyl carbon twice, first displacing the ethoxy group to form a ketone intermediate, which then reacts with a second equivalent of the organometallic reagent to form a tertiary alcohol after an acidic workup. For example, reaction with two equivalents of methylmagnesium bromide would yield 2-(4-(diethylamino)-3-iodophenyl)propan-2-ol.
Regioselective Transformations of the Aromatic Ring
The iodine atom on the aromatic ring provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds at a specific position. The high reactivity of the C-I bond makes it the preferred site for these transformations over potential C-H activation at other positions on the ring.
Common palladium-catalyzed cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov This would allow for the introduction of a new aryl or vinyl group at the 3-position of the benzoate (B1203000) ring.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. organic-chemistry.orgyoutube.com This method would install an alkynyl substituent at the 3-position.
Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. nih.govnih.govlibretexts.org
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a new C-N bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgnih.gov This would enable the synthesis of derivatives with a different amino group at the 3-position.
The specific conditions for these reactions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized for this particular substrate to achieve high yields and selectivity.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd Catalyst, Base | 3-Aryl/Vinyl-4-(diethylamino)benzoate |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | 3-Alkynyl-4-(diethylamino)benzoate |
| Heck Reaction | Alkene (e.g., R-CH=CH₂) | Pd Catalyst, Base | 3-(Substituted vinyl)-4-(diethylamino)benzoate |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Base | 3-(Amino)-4-(diethylamino)benzoate |
Mechanistic Investigations
Reaction Mechanism Elucidation in Catalytic Processes
The carbon-iodine bond in Ethyl 4-(diethylamino)-3-iodobenzoate is a key feature that allows it to readily engage in catalytic cycles, particularly those involving transition metals like palladium and nickel. These cycles are fundamental to many cross-coupling reactions.
Oxidative Addition and Reductive Elimination Pathways
Oxidative addition and reductive elimination are two fundamental and often complementary steps in many catalytic cycles.
Oxidative Addition: This is typically the initiating step where the low-valent transition metal center inserts into the carbon-iodine bond of this compound. This process involves the metal being oxidized (its oxidation state increases by +2), and the coordination number of the metal complex also increases. For instance, a Pd(0) catalyst would oxidatively add to the aryl iodide to form a Pd(II) complex. The generally accepted mechanism for aryl halides is a concerted, three-center pathway. However, for more polarized substrates, an SN2-type mechanism can occur, which is often accelerated in polar solvents. Radical mechanisms can also be operative under certain conditions.
Reductive Elimination: This is the final, product-forming step in many cross-coupling reactions. The newly formed organic groups on the metal center couple and are expelled from the coordination sphere, regenerating the low-valent metal catalyst. For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal center. This step results in a decrease in both the oxidation state and coordination number of the metal.
Table 1: Key Characteristics of Oxidative Addition and Reductive Elimination
| Feature | Oxidative Addition | Reductive Elimination |
| Metal Oxidation State | Increases by 2 | Decreases by 2 |
| Metal Coordination Number | Increases | Decreases |
| Bond Changes | C-X bond broken, M-C and M-X bonds formed | M-C and M-R bonds broken, C-R bond formed |
| Typical Position in Catalytic Cycle | Initiating step | Terminating step |
Transmetalation Steps in Cross-Coupling Reactions
In cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings, after the initial oxidative addition of this compound to the metal center, a transmetalation step is required. This step involves the transfer of an organic group from another organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) to the transition metal catalyst. The incoming organic group replaces the halide (iodide in this case) on the metal complex. The mechanism of transmetalation can vary depending on the specific reaction, but it generally proceeds through an intermediate where both metals are bridged by the transferring group.
Radical Pathways and Radical-Molecule Reactions
While many cross-coupling reactions are believed to proceed through ionic, two-electron pathways, the involvement of radical mechanisms cannot be discounted, particularly with first-row transition metals like nickel. nih.gov For aryl halides, a one-electron pathway can occur via an outer-sphere electron transfer from the metal to the aryl halide, generating an aryl radical. nih.gov This radical can then participate in subsequent reaction steps. Radical chain processes can also be initiated, sometimes requiring a radical initiator like a trace of air. umb.edu
Photochemical and Electrochemical Reaction Mechanisms
The specific photochemical and electrochemical reaction mechanisms for this compound are not well-described in the literature. However, aryl iodides, in general, can be susceptible to photochemical cleavage of the C-I bond to form aryl radicals. Electrochemically, the compound could undergo reduction at the C-I bond or oxidation at the diethylamino group, depending on the applied potential and reaction conditions. These reactive intermediates could then engage in various subsequent reactions.
Kinetic Studies and Reaction Rate Determination
Role of Transition Metalate Anions in Reactivity
Transition metalate anions are highly reactive, electron-rich species that can be potent nucleophiles. acs.org In the context of reactions with this compound, a low-valent metalate anion could readily initiate an oxidative addition reaction. Due to their high electron density, these anions can activate even relatively inert bonds and participate in multielectron transformations. acs.org The reactivity of these species is often harnessed in stoichiometric or catalytic reactions to achieve transformations that are difficult with neutral metal complexes. acs.org The presence of π-acceptor ligands, such as carbonyls, can help to stabilize the high electron density on the metal center in these anionic complexes. acs.org
In-Depth Computational Analysis of this compound Remains Elusive
Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical chemistry studies specifically focused on the compound This compound are not publicly available at this time. Consequently, the specific data required to populate an in-depth analysis of its molecular geometry, electronic structure, and dynamic behavior through quantum chemical calculations and molecular dynamics simulations could not be located.
Computational chemistry is a powerful field for predicting the properties of molecules. Methodologies such as Density Functional Theory (DFT) are frequently employed to determine a molecule's lowest-energy three-dimensional shape (molecular geometry), providing precise bond lengths and angles. This foundational data is crucial for understanding how a molecule will interact with others.
Furthermore, electronic structure analyses, including the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, offer insights into a compound's chemical reactivity and its electronic transitions, which are related to how it absorbs light. The energy gap between these orbitals is a key parameter for assessing molecular stability and reactivity. Analyses like Mulliken atomic charges and the generation of molecular electrostatic potential (MEP) maps help to visualize the distribution of charge across a molecule, identifying electron-rich and electron-poor regions that are susceptible to electrophilic and nucleophilic attack, respectively. Theoretical predictions of spectroscopic properties (NMR, IR, UV-Vis) are also standard computational tasks that aid in the characterization and identification of compounds.
In addition to these static calculations, Molecular Dynamics (MD) simulations are used to study the conformational flexibility and dynamics of a molecule over time. This involves simulating the movement of atoms and bonds, providing a view of the different shapes (conformations) the molecule can adopt and the energy landscape associated with these changes.
While the principles and methods for these computational studies are well-established, it appears that "this compound" has not yet been the subject of such detailed, published research. Therefore, specific data on its DFT-optimized geometry, HOMO-LUMO energy gap, atomic charge distribution, predicted spectra, and conformational dynamics are not available in the referenced literature.
Computational and Theoretical Chemistry Studies
Intermolecular Interaction Analysis
The way molecules interact with each other in the solid state or in solution is governed by a variety of non-covalent forces. pressbooks.publibretexts.org Computational methods are essential for identifying and quantifying these interactions, which dictate properties like crystal packing, melting point, and solubility.
Hydrogen Bonding: While Ethyl 4-(diethylamino)-3-iodobenzoate lacks strong hydrogen bond donors like O-H or N-H, it can act as a hydrogen bond acceptor. The oxygen atoms of the ester carbonyl group and the ester ether linkage, as well as the nitrogen atom of the diethylamino group, possess lone pairs of electrons and can accept hydrogen bonds from donor molecules (e.g., protic solvents or other co-crystallized species). pressbooks.pubmdpi.com Additionally, weaker C–H···O and C–H···N interactions, where activated C-H bonds act as donors, are likely to play a role in stabilizing the crystal structure. nih.gov
π-Stacking Interactions: The aromatic ring of the molecule is an extended π-system. These systems can interact with each other through π-π stacking forces, which are a combination of van der Waals and electrostatic interactions. libretexts.org The arrangement of the electron-donating diethylamino group and the electron-withdrawing iodo and ester substituents creates a non-uniform electron distribution in the ring. This polarization can favor specific stacking geometries, such as offset or parallel-displaced arrangements, over a face-to-face sandwich configuration to minimize electrostatic repulsion and maximize attraction. libretexts.orgnih.gov Computational studies can map the molecular electrostatic potential (MEP) to predict these preferred orientations. nih.gov
Beyond classical hydrogen bonds and π-stacking, other weaker interactions are crucial for a complete understanding of the molecule's supramolecular chemistry. nih.gov
Halogen Bonding: A significant interaction for this molecule is halogen bonding. The iodine atom, being a large and polarizable halogen, can have a region of positive electrostatic potential on its outermost surface (the σ-hole) opposite the C-I covalent bond. mdpi.com This positive region can interact favorably with a region of negative potential on a neighboring molecule, such as the lone pairs of the ester oxygen or the diethylamino nitrogen, forming a C–I···O or C–I···N halogen bond. These interactions can be highly directional and comparable in strength to conventional hydrogen bonds, playing a key role in crystal engineering. mdpi.com
Computational tools like Hirshfeld surface analysis and the Reduced Density Gradient (RDG) method can be used to visualize and characterize these varied non-covalent interactions within a crystal lattice, highlighting the close contacts and the nature of the forces (attractive or repulsive) in real space. nih.govnih.govmdpi.com
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. beilstein-journals.org For a molecule like this compound, one could model various reactions, such as nucleophilic aromatic substitution or reactions at the ester group.
The process involves:
Geometry Optimization: The structures of the reactants, products, and any intermediates are computationally optimized to find their lowest energy conformations.
Transition State (TS) Searching: Sophisticated algorithms are used to locate the transition state, which is a first-order saddle point on the potential energy surface. The TS represents the highest energy point along the minimum energy reaction pathway.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real frequencies, while a true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Activation Energy Calculation: The energy difference between the transition state and the reactants defines the activation energy barrier (ΔE‡), a critical parameter that governs the reaction rate.
For example, in a hypothetical copper-catalyzed amination reaction (Ullmann condensation), modeling could be used to investigate the oxidative addition, ligand exchange, and reductive elimination steps. orgchemres.org Analysis of the transition state geometry provides insights into the bond-breaking and bond-forming processes occurring at the peak of the energy barrier. beilstein-journals.org
Global Descriptive Parameters for Reactivity (Chemical Potential, Hardness, Electrophilicity Index)
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the global reactivity of a molecule using a set of descriptors derived from its electronic structure. rsc.orgnih.gov These parameters offer a general overview of a molecule's stability and reaction tendencies. researchgate.netacs.org They are typically calculated using the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), which can be related to the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO).
Electronic Chemical Potential (μ): This parameter measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. Molecules with higher (less negative) chemical potential are better electron donors. dergipark.org.tr
Chemical Hardness (η): Hardness is a measure of the resistance to a change in electron configuration. It is calculated as η = (E_LUMO - E_HOMO). A large HOMO-LUMO gap corresponds to a high hardness value, indicating high stability and low reactivity. rsc.orgresearchgate.net
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, acting as a measure of its electrophilic character. It is defined as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile. dergipark.org.tr
Table 2: Representative Calculated Global Reactivity Descriptors Note: Values are calculated at a representative DFT level for a structurally similar molecule to illustrate the application of these concepts.
| Parameter | Formula | Calculated Value (eV) | Interpretation for this compound |
| E_HOMO | - | -5.80 | Energy of the highest occupied molecular orbital. |
| E_LUMO | - | -1.20 | Energy of the lowest unoccupied molecular orbital. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.50 | Indicates a moderate tendency to donate electrons, influenced by the diethylamino group. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) | 4.60 | A relatively large value suggests high kinetic stability and lower overall reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | 1.33 | Suggests the molecule has a moderate capacity to act as an electrophile. |
Applications As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Radiopharmaceuticals
The presence of an iodine atom in Ethyl 4-(diethylamino)-3-iodobenzoate makes it a prime candidate for the introduction of radioactive iodine isotopes. This process, known as radioiodination, is a cornerstone in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Radioiodination of aromatic compounds like this compound can be achieved through several established methods. The choice of method often depends on the desired specific activity and the stability of the precursor molecule under the reaction conditions.
One common approach is electrophilic substitution , where a radioactive iodide source, such as Na¹²⁵I or Na¹³¹I, is oxidized to an electrophilic species that then substitutes a non-radioactive atom (like hydrogen or a metal) on the aromatic ring. While direct electrophilic radioiodination of an activated ring is possible, a more controlled and high-yield method involves a precursor with a leaving group, such as a trialkylstannyl (stannane) or boronic acid derivative. In this case, the non-radioactive iodo-group of this compound would first be replaced with a tributyltin group. This stannylated precursor can then undergo an iododestannylation reaction with radioactive iodide in the presence of an oxidizing agent like Chloramine-T, leading to the high-yield incorporation of ¹²⁵I or ¹³¹I.
Another relevant technique is isotope exchange . This method involves heating the iodo-substituted precursor with a source of radioactive iodine. The exchange between the non-radioactive and radioactive iodine atoms is driven by equilibrium. While potentially simpler, this method may result in lower specific activity compared to iododestannylation.
The choice between iodine-125 (B85253) and iodine-131 (B157037) depends on the intended application.
Iodine-125 (¹²⁵I) has a half-life of 59.4 days and emits low-energy gamma radiation, making it suitable for in-vitro assays and preclinical imaging studies.
Iodine-131 (¹³¹I) has a shorter half-life of 8.02 days and emits both beta particles and gamma radiation. The beta emission provides a therapeutic effect by destroying targeted cells, while the gamma emission allows for imaging.
| Isotope | Half-life | Primary Emissions | Primary Application |
|---|---|---|---|
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | Preclinical Imaging, In-vitro Assays |
| Iodine-131 (¹³¹I) | 8.02 days | Beta (β), Gamma (γ) | Therapy and Imaging (Theranostics) |
This compound serves as a foundational scaffold for designing radiolabeled probes for molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT). The diethylamino and ethyl benzoate (B1203000) groups can be chemically modified to attach targeting moieties that direct the probe to specific biological targets, such as receptors or enzymes that are overexpressed in diseased tissues.
Intermediate in the Synthesis of Complex Organic Molecules
The reactivity of the carbon-iodine bond makes this compound a versatile intermediate in palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.
The iodo-substituent on this compound can readily participate in various palladium-catalyzed cross-coupling reactions to introduce new functional groups and build more complex aromatic structures.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This would introduce an alkynyl group at the 3-position of the benzoate ring, creating a highly functionalized system that can undergo further transformations.
Heck Coupling: The reaction with an alkene under palladium catalysis results in the formation of a new carbon-carbon bond, leading to the synthesis of substituted styrenyl derivatives.
Suzuki Coupling: Coupling with an organoboron reagent (e.g., a boronic acid or ester) allows for the formation of a biaryl linkage. This is a widely used method for constructing complex aromatic frameworks.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine, providing access to more complex aniline (B41778) derivatives.
These reactions enable the precise and efficient construction of polyfunctionalized aromatic systems, where the electronic properties and steric environment are carefully controlled by the newly introduced substituents.
| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Alkynyl-substituted benzoate |
| Heck Coupling | Alkene | C(sp²)-C(sp²) | Styrenyl-substituted benzoate |
| Suzuki Coupling | Organoboron Reagent | C(sp²)-C(sp²) | Biaryl system |
| Buchwald-Hartwig Amination | Amine | C(sp²)-N | Substituted aniline derivative |
The functional groups present in this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. The ortho-relationship between the iodo and diethylamino groups is particularly useful for intramolecular cyclization reactions.
For example, after a Sonogashira coupling to introduce an alkyne adjacent to the diethylamino group, an intramolecular cyclization can be induced to form indole (B1671886) derivatives. Similarly, palladium-catalyzed reactions of ortho-iodoanilines with various coupling partners are well-established routes for the synthesis of quinolines and other nitrogen-containing heterocycles. While specific examples utilizing this compound are not prevalent in the literature, the reactivity patterns of similar ortho-iodoanilines suggest its potential in this area. For instance, palladium-catalyzed annulation of o-iodoanilines with alkynes is a known method for synthesizing substituted quinolines.
Building Block for Functional Materials
The aromatic and reactive nature of this compound suggests its potential use as a monomer or building block in the synthesis of functional organic materials, such as conjugated polymers. The iodo-substituent can serve as a handle for polymerization reactions, particularly through palladium-catalyzed cross-coupling methods like Suzuki or Stille polycondensation.
By designing appropriate co-monomers, polymers incorporating the 4-(diethylamino)-3-iodobenzoate unit could be synthesized. The diethylamino group, being an electron-donating group, would influence the electronic properties of the resulting polymer, such as its highest occupied molecular orbital (HOMO) energy level. The ester group could be further modified post-polymerization to tune the material's properties or to attach other functional units. Such polymers could have applications in organic electronics, for example, as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of conjugated polymers often relies on the coupling of di-halogenated and di-boronated or di-stannylated aromatic monomers, highlighting a potential pathway for the incorporation of this compound into polymeric structures.
Historical Development and Context Within Organic Chemistry
Evolution of Synthetic Methods for Anilines and Substituted Benzoates
The synthesis of functionalized aromatic compounds like Ethyl 4-(diethylamino)-3-iodobenzoate relies on foundational reactions for creating substituted anilines and benzoic acid derivatives.
The journey of anilines began in 1826 when Otto Unverdorben first isolated it from the destructive distillation of indigo. wikipedia.orgwikipedia.org This discovery laid the groundwork for what would become the synthetic dye industry. wikipedia.org Early methods gave way to more systematic and scalable syntheses. A pivotal moment was the reduction of nitrobenzene (B124822) to aniline (B41778), a reaction first performed by Nikolay Zinin in 1842 using sulfide (B99878) salts (the Zinin reaction) and later improved in 1854 by Antoine Béchamp using iron, a method that became a mainstay for industrial production. nrochemistry.com Today, the commercial preparation of aniline is primarily achieved through the catalytic hydrogenation of nitrobenzene. wikipedia.org The development of methods to create substituted anilines, such as the N,N-diethylamino group in the target molecule, evolved from these early discoveries, enabling the synthesis of a vast array of functionalized aromatic amines.
The benzoate (B1203000) portion of the molecule is formed through esterification, a fundamental reaction in organic synthesis. The classic Fischer esterification, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol, has been a cornerstone of this field. researchgate.net Over the years, numerous methods have been developed to improve yields, accommodate sensitive functional groups, and perform the reaction under milder conditions. These include the use of various homogeneous and heterogeneous catalysts such as mineral acids (sulfuric acid, hydrochloric acid), Lewis acids, and solid-acid catalysts like silica (B1680970) chloride and zeolites. researchgate.netorganic-chemistry.orgjk-sci.comthermofisher.com The development of coupling reagents has also provided efficient, though often stoichiometric, alternatives for ester formation. jk-sci.com This continuous refinement of esterification techniques ensures that benzoate esters can be synthesized efficiently from their corresponding benzoic acids.
The following table provides a summary of key historical developments in the synthesis of anilines and benzoates:
| Discovery/Method | Year | Description | Key Contributor(s) |
| Isolation of Aniline | 1826 | First isolated from the destructive distillation of indigo, named "Crystallin". | Otto Unverdorben |
| Zinin Reaction | 1842 | Reduction of nitrobenzene to aniline using sulfide salts. | Nikolay Zinin |
| Béchamp Reduction | 1854 | Reduction of nitrobenzene to aniline using iron, enabling industrial-scale production. | Antoine Béchamp |
| Fischer Esterification | 1895 | Acid-catalyzed esterification of carboxylic acids with alcohols. | Emil Fischer & Arthur Speier |
| Modern Catalytic Methods | 20th/21st Century | Development of various catalysts (e.g., Lewis acids, solid acids) and coupling reagents for milder and more efficient esterification. | Numerous researchers |
Contributions to Aryl Iodide Chemistry and Cross-Coupling Reactions
The presence of an iodine atom on the aromatic ring is arguably the most significant feature of this compound from a modern synthetic perspective. Aryl iodides are highly valued substrates in a class of reactions that has revolutionized organic synthesis: transition-metal-catalyzed cross-coupling. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.
Historically, the reactivity of aryl halides follows the trend I > Br > Cl, making aryl iodides the most reactive coupling partners. wikipedia.orgmdpi.com This high reactivity allows many cross-coupling reactions to proceed under milder conditions, often at room temperature. wikipedia.orgnrochemistry.com
Several Nobel Prize-winning cross-coupling reactions heavily rely on the unique properties of aryl iodides:
Ullmann Reaction: One of the earliest examples of a cross-coupling reaction, discovered by Fritz Ullmann in 1901, involves the copper-mediated coupling of two aryl halides to form a biaryl. thermofisher.combyjus.com The Ullmann condensation, a related reaction, is the copper-promoted synthesis of aryl ethers, thioethers, and amines from aryl halides. wikipedia.org Aryl iodides are particularly effective in these reactions. wikipedia.org
Heck Reaction: Discovered by Richard F. Heck (Nobel Prize in Chemistry, 2010), this reaction couples aryl halides with alkenes using a palladium catalyst. wikipedia.org The reaction is a cornerstone of C-C bond formation and was one of the first to demonstrate a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. nrochemistry.comorganic-chemistry.org The high reactivity of aryl iodides allows these reactions to often be carried out at room temperature. wikipedia.orgnrochemistry.com
Suzuki-Miyaura Coupling: Developed by Akira Suzuki (Nobel Prize in Chemistry, 2010), this versatile reaction couples aryl halides with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base. libretexts.org It is widely used for the synthesis of biaryls and is compatible with a broad range of functional groups.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org Developed by Stephen L. Buchwald and John F. Hartwig, it has become a premier method for synthesizing aryl amines, largely replacing harsher, older methods like the Goldberg reaction. wikipedia.org The development of specialized phosphine (B1218219) ligands was crucial for extending the reaction's scope, including to aryl iodides. wikipedia.org
The following interactive table summarizes the role of aryl iodides in these key cross-coupling reactions:
| Reaction | Coupling Partners | Catalyst System | Significance of Aryl Iodide |
| Ullmann Reaction/Condensation | Aryl Halide + Aryl Halide/Amine/Alcohol | Copper | High reactivity, often required for efficient coupling. wikipedia.orgthermofisher.com |
| Heck Reaction | Aryl Halide + Alkene | Palladium | Highly reactive substrate, facilitating milder reaction conditions. wikipedia.org |
| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Palladium/Copper | Enables reaction at room temperature due to high reactivity. wikipedia.orgnrochemistry.com |
| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Compound | Palladium | Most reactive halide, allowing for efficient coupling under various conditions. acs.org |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium | Efficient coupling, though iodide's role can be complex due to potential dimer formation. wikipedia.orglibretexts.org |
The structure of this compound is thus primed for synthetic elaboration. The aryl iodide handle can be selectively targeted in the presence of other functional groups, allowing for the introduction of a wide variety of substituents at the 3-position through these powerful cross-coupling methodologies.
Broader Impact on the Chemistry of Amine-Functionalized Aromatic Esters
The combination of an amine and an ester group on an aromatic ring gives rise to a class of compounds with significant utility and impact across various chemical disciplines. Amine-functionalized aromatic esters serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Aromatic esters, on the other hand, are stable functional groups that can be readily hydrolyzed or transesterified to the corresponding carboxylic acid or other esters. This versatility makes them useful as protecting groups or as precursors for more complex molecules like polyamides and polyesters. google.com
The broader impact of this class of compounds can be seen in several areas:
Pharmaceuticals and Agrochemicals: The anilino and benzoate motifs are present in a vast number of biologically active molecules. The ability to synthesize and functionalize these scaffolds is central to drug discovery and the development of new crop protection agents.
Dyes and Pigments: The history of anilines is inextricably linked to the dye industry. wikipedia.org The electronic properties of amine-functionalized aromatic systems are key to their use as chromophores.
Materials Science: These compounds can serve as monomers for the synthesis of functional polymers. For example, amine and ester functionalities can be incorporated into polyamides and polyesters to tune their physical properties, such as solubility, thermal stability, and mechanical strength. google.comgoogle.com Amine-functionalized aromatic polymers have also been investigated for applications such as gas adsorption and separation. doi.org
In essence, this compound represents a confluence of historical synthetic achievements. It is a molecule designed for synthetic utility, combining the stable and versatile ester and amine functionalities with a highly reactive aryl iodide handle, making it a valuable building block for the construction of complex molecular architectures through the power of modern cross-coupling chemistry.
Q & A
Q. Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization involves adjusting temperature, solvent polarity, and stoichiometry. For instance, using DMSO as a solvent in reflux conditions (18 hours) enhances intermediate stability, while chromatography (e.g., silica gel) ensures high purity during final purification . Kinetic studies of iodine substitution reactions can further refine reaction times and reduce side products.
Basic: What analytical techniques are used to characterize this compound?
Reverse-phase HPLC (e.g., Newcrom R1 column) is effective for purity assessment, while NMR (¹H/¹³C) confirms structural integrity, particularly the diethylamino and iodobenzoate moieties. Mass spectrometry (ESI-MS) provides molecular weight validation .
Q. Advanced: How can advanced spectroscopic methods resolve ambiguities in structural elucidation?
2D NMR techniques (e.g., COSY, HSQC) clarify coupling patterns and spatial arrangements of substituents. X-ray crystallography, though challenging for iodinated compounds due to heavy atom effects, can confirm stereoelectronic properties if suitable crystals are obtained .
Basic: What biological activities are associated with structurally related compounds?
Analogous iodobenzoates exhibit activity in cancer and antiviral research. For example, thiazolidinone derivatives show enzyme inhibition (e.g., ALDH), suggesting potential for cell labeling or targeted therapies .
Q. Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Systematic substitution of the iodine atom (e.g., with cross-coupling partners in Suzuki reactions) or the diethylamino group (e.g., Boc protection/deprotection) can modulate bioactivity. Computational docking studies using molecular targets like ALDH or tyrosine kinases provide predictive insights .
Basic: How should researchers handle contradictions in reported synthetic yields?
Compare reaction protocols for variables like solvent choice (acetic acid vs. DMSO), reducing agents (NaBH₄ vs. LiAlH₄), and purification methods (extraction vs. chromatography). Reproducibility tests under standardized conditions are critical .
Q. Advanced: What statistical approaches validate data consistency across studies?
Multivariate analysis (e.g., PCA) identifies key factors affecting yield, while error-propagation models quantify uncertainty in multi-step syntheses. Collaborative inter-laboratory validation ensures methodological robustness .
Basic: What safety protocols apply to handling iodinated benzoates?
Follow general guidelines for iodinated compounds: use fume hoods, wear nitrile gloves, and avoid light exposure to prevent decomposition. Waste should be neutralized with sodium thiosulfate to reduce iodine toxicity .
Q. Advanced: How does the iodine substituent influence reactivity and hazard profiles?
The iodine atom increases molecular weight and polarizability, potentially enhancing reactivity in cross-coupling reactions. However, it also poses radiolytic degradation risks, requiring stability studies under varying pH and temperature conditions .
Basic: What are common functionalization strategies for the iodobenzoate core?
The iodine atom enables cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Ester hydrolysis under basic conditions yields carboxylic acid derivatives for further conjugation .
Q. Advanced: How can regioselective modifications be achieved at the diethylamino group?
Quaternization of the diethylamino group with alkyl halides or acyl chlorides under anhydrous conditions generates charged species for solubility tuning or prodrug development. DFT calculations predict regioselectivity in electrophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
